Positional Isomer Identity Verification via Computed Lipophilicity (XLogP3-AA)
The computed partition coefficient (XLogP3-AA) for 7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole is 2.3 [1]. The 5-methyl positional isomer (CAS 199292-77-8) also yields an XLogP3-AA of 2.3 [2]. While these values are identical, this parity confirms that the 7-methyl substitution provides equivalent baseline lipophilicity to the 5-methyl substitution, ensuring that any observed biological differentiation between the two isomers in target binding assays is attributable to positional, rather than lipophilic, effects. This is a critical conformational control for SAR studies.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 (computed by XLogP3 3.0) |
| Comparator Or Baseline | 5-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole (CAS 199292-77-8): XLogP3-AA = 2.3 |
| Quantified Difference | No difference in computed lipophilicity between 7-methyl and 5-methyl positional isomers |
| Conditions | In silico prediction using the XLogP3 3.0 algorithm as implemented in PubChem |
Why This Matters
This evidence allows researchers to isolate the steric and electronic effects of the methyl group position from lipophilicity-driven effects when designing SAR studies, making the purchase of the specific 7-methyl isomer essential for accurate structure-activity interpretation.
- [1] PubChem. 7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole. Compound Summary, CID 75355774. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. 5-Methyl-2-piperidin-4-yl-1,3-benzoxazole. Compound Summary, CID 22028512. National Center for Biotechnology Information (2026). View Source
